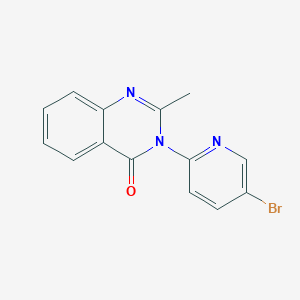

3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c1-9-17-12-5-3-2-4-11(12)14(19)18(9)13-7-6-10(15)8-16-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFDWUFSIQOLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Chemical Derivatization of 3 5 Bromo 2 Pyridyl 2 Methyl 4 3h Quinazolinone

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 3-(5-bromo-2-pyridyl)-2-methyl-4(3H)-quinazolinone suggests a convergent synthetic strategy. The primary disconnection is at the N3-C2' bond between the quinazolinone nitrogen and the pyridine (B92270) ring. This bond can be formed by reacting a suitable quinazolinone precursor with a functionalized pyridine.

This disconnection leads to two key synthons: a 2-methyl-quinazolinone core precursor and a 2-amino-5-bromopyridine (B118841) moiety. A highly effective and common precursor for the quinazolinone core is 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can be readily synthesized from anthranilic acid.

The retrosynthetic pathway can be summarized as follows researchgate.net:

Disconnection of the N-pyridyl bond: The target molecule is disconnected at the bond between the quinazolinone N3 and the pyridyl C2, leading to 2-methyl-4H-3,1-benzoxazin-4-one and 2-amino-5-bromopyridine. This is a standard and efficient approach for constructing 2,3-disubstituted quinazolinones. researchgate.net

Disconnection of the benzoxazinone (B8607429) ring: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is retrosynthetically cleaved to N-acetylanthranilic acid.

Disconnection of the N-acetyl group: N-acetylanthranilic acid is simplified to its basic starting materials: anthranilic acid and an acetylating agent, typically acetic anhydride (B1165640). researchgate.net

This pathway utilizes readily available and inexpensive starting materials, making it an efficient and practical approach for the synthesis of the target compound.

Detailed Methodologies for the Synthesis of the Quinazolinone Core

Precursor Synthesis and Functionalization

The most common precursor for the 2-methyl-quinazolinone core is 2-methyl-4H-3,1-benzoxazin-4-one. Its synthesis begins with anthranilic acid.

Acetylation of Anthranilic Acid: Anthranilic acid is first acetylated to form N-acetylanthranilic acid. This is typically achieved by reacting anthranilic acid with acetic anhydride.

Cyclization to Benzoxazinone: The resulting N-acetylanthranilic acid is then cyclized to form 2-methyl-4H-3,1-benzoxazin-4-one. This cyclization is often accomplished by heating with excess acetic anhydride, which serves as both the acetylating and dehydrating agent. uomosul.edu.iqchemicalbook.comacs.org The reaction involves an intramolecular condensation, eliminating a molecule of water. tandfonline.com This two-step process can often be performed as a one-pot reaction by refluxing anthranilic acid directly with an excess of acetic anhydride. uomosul.edu.iqchemicalbook.comresearchgate.net

Key Reaction Steps and Conditions

Several established named reactions and methods can be employed to construct the quinazolinone core.

From Benzoxazinone Intermediate: The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with a nitrogen source is a versatile method. For the synthesis of the unsubstituted core, this would involve a reaction with ammonia. For the direct synthesis of the final target, 2-amino-5-bromopyridine is used, as detailed in section 2.3. tandfonline.com

Niementowski Synthesis: This classic method involves the condensation of anthranilic acid with an amide at high temperatures (130–150 °C). nih.govwikipedia.orgijprajournal.comchemeurope.com For a 2-methyl-quinazolinone, acetamide (B32628) would be the reagent of choice. The reaction proceeds via an o-amidobenzamide intermediate, which then cyclizes. nih.govwikipedia.org

From 2-Aminobenzamide: An alternative route starts with 2-aminobenzamide, which can be reacted with various reagents. For instance, it can be cyclized with acetic anhydride or acetyl chloride to yield the 2-methyl-4(3H)-quinazolinone.

Grimmel, Guinther, and Morgan's Synthesis: This method involves heating o-aminobenzoic acids with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) in a solvent such as toluene (B28343) to yield 2,3-disubstituted quinazolinones. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Product |

| From Benzoxazinone | Anthranilic acid, Acetic anhydride | 1. Reflux with excess Ac₂O to form benzoxazinone. 2. React with NH₃. | 2-Methyl-4(3H)-quinazolinone |

| Niementowski Synthesis | Anthranilic acid, Acetamide | Heat at 130-150 °C | 2-Methyl-4(3H)-quinazolinone |

| From 2-Aminobenzamide | 2-Aminobenzamide, Acetic anhydride | Reflux | 2-Methyl-4(3H)-quinazolinone |

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals. researchgate.netnih.gov

Studies on the synthesis of quinazolinones have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly improve yields compared to conventional heating methods. researchgate.netnih.govscholarsresearchlibrary.com

Key parameters for optimization include:

Catalyst: While many syntheses proceed thermally, various catalysts, including Lewis acids, copper salts, and iron salts, have been used to improve efficiency. sci-hub.cat For instance, iron-catalyzed cyclization in water under microwave conditions has been reported as a green and rapid method. sci-hub.cat

Solvent: The choice of solvent can influence reaction rates and yields. While high-boiling point aprotic polar solvents like DMF or DMSO are common, recent efforts have focused on greener alternatives like water or even solvent-free conditions, particularly in microwave-assisted reactions. nih.govsci-hub.cat

Temperature and Time: These parameters are interdependent. Microwave heating allows for rapid and uniform heating to the desired temperature, often leading to significantly shorter reaction times. nih.govnih.gov Optimization involves finding the lowest possible temperature and shortest time that still provide a high yield.

Base: In coupling reactions, the choice and amount of base (e.g., K₂CO₃, Cs₂CO₃) can be critical for the reaction's success. acs.org

nih.govIntroduction of the 5-Bromo-2-Pyridyl Moiety

The introduction of the 5-bromo-2-pyridyl group at the N3 position is the final key step in assembling the target molecule. This can be achieved through several strategic approaches.

The most direct method involves the condensation of the pre-formed 2-methyl-4H-3,1-benzoxazin-4-one intermediate with 2-amino-5-bromopyridine. researchgate.netnih.gov The reaction is typically carried out by heating the two components in a suitable solvent, such as ethanol, acetic acid, or a high-boiling point solvent like DMF. The nucleophilic amino group of the pyridine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring opening, followed by an intramolecular cyclization and dehydration to afford the final 2,3-disubstituted quinazolinone. nih.gov

An alternative strategy involves a two-step sequence starting from a pre-formed 2-methyl-4(3H)-quinazolinone. This intermediate can undergo N-arylation with a suitable pyridine derivative, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine. This coupling is typically mediated by a transition metal catalyst, most commonly copper or palladium, in a reaction known as an Ullmann condensation or Buchwald-Hartwig amination. acs.orgrsc.orgrsc.orgnih.govacs.orgmdpi.com These reactions require a base (e.g., K₂CO₃, Cs₂CO₃) and often a ligand to facilitate the coupling. acs.orgmdpi.com

Strategies for Pyridyl Ring Functionalization

The synthesis requires the key intermediate 2-amino-5-bromopyridine. The functionalization of the pyridine ring to produce this intermediate is a critical step.

A common and straightforward method is the direct electrophilic bromination of 2-aminopyridine (B139424). orgsyn.org The amino group at the C2 position is strongly activating and directs electrophiles to the C3 and C5 positions. By controlling the reaction conditions, selective bromination at the C5 position can be achieved. The reaction is typically carried out using bromine in a solvent like acetic acid. orgsyn.org Other brominating agents, such as phenyltrimethylammonium (B184261) tribromide, have also been employed under mild conditions to achieve this transformation with good yields. google.compatsnap.com

Another approach involves a multi-step synthesis where 2-aminopyridine is first protected by acylation, followed by bromination and subsequent hydrolysis to yield the desired product. researchgate.net This can sometimes offer better control over regioselectivity and prevent the formation of dibrominated byproducts. orgsyn.org

Coupling Reactions for N-3 Substitution

The introduction of the 5-bromo-2-pyridyl moiety at the N-3 position of the 2-methyl-4(3H)-quinazolinone core is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the quinazolinone nitrogen and the pyridyl ring. Transition-metal catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are the most common methods for this transformation.

The Ullmann reaction, a copper-catalyzed N-arylation, is a classical method for forming C-N bonds. In the context of synthesizing 3-(pyridyl)-quinazolinones, this would involve the coupling of a 2-halo-pyridine (e.g., 2,5-dibromopyridine) with a 2-substituted-4(3H)-quinazolinone. These reactions are often carried out at high temperatures and in the presence of a base. More recent developments in Ullmann-type couplings have focused on using catalytic amounts of copper, various ligands to improve efficiency, and milder reaction conditions. For instance, a domino synthesis of quinazolinones has been developed using a copper-catalyzed Ullmann-type coupling followed by an aerobic oxidative C-H amidation. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the synthesis of N-aryl compounds. This reaction generally offers milder conditions and a broader substrate scope compared to the traditional Ullmann reaction. The synthesis of 3-(pyridyl)-quinazolinones via this method would involve the reaction of a 2-halo-pyridine with the N-H of the quinazolinone in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and several generations of phosphine ligands have been developed to improve the efficiency and scope of this transformation.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann-type Coupling | CuI | K2CO3 | DMSO | 120 | Moderate to Good | researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Phosphine Ligand | NaOtBu or Cs2CO3 | Toluene or Dioxane | 80-110 | Good to Excellent | General Literature |

Synthesis of Structural Analogs for Systematic Investigation

To explore the structure-activity relationships (SAR) of this compound, the synthesis of structural analogs with systematic modifications at various positions of the molecule is essential. These modifications can be categorized into variations at the quinazolinone core, modifications of the pyridyl substituent, and isosteric or bioisosteric replacements.

The methyl group at the C-2 position of the quinazolinone ring is a key site for structural modification. Varying this substituent can significantly impact the compound's biological activity. Synthetic strategies to introduce diversity at this position often start from anthranilic acid or its derivatives. For example, a one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under solvent-free conditions. researchgate.net By changing the orthoester, different alkyl or aryl groups can be introduced at the C-2 position.

Another approach involves the synthesis of 2-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one, which can then be reacted with a variety of aldehydes and ketones to generate a library of analogs with different substituents at the C-2 position. nih.gov This method allows for the introduction of a wide range of functional groups, enabling a thorough investigation of the SAR at this position.

| Starting Material | Reagents | C-2 Substituent | Yield (%) | Reference |

| Isatoic Anhydride, Amine | Orthoester | Various Alkyl/Aryl | Excellent | researchgate.net |

| 2-Hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one | Aldehydes/Ketones | Various Alkylidene/Alkyl | Not Specified | nih.gov |

Modifying the 5-bromo-2-pyridyl ring is another important strategy for SAR studies. This can involve altering the position or nature of the substituent on the pyridine ring. A recently developed method for the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This approach allows for the use of various substituted pyridyl ureas, leading to a range of analogs with different substituents on the pyridine ring. The study demonstrated that electron-donating groups on the pyridine ring generally lead to good yields of the desired products. nih.gov

The bromine atom at the 5-position of the pyridyl ring serves as a useful handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, alkynyl, or amino groups, respectively.

| Pyridine Substituent | Reaction Yield (%) | Reference |

| 4-Methyl | 70 | nih.gov |

| 5-Methyl | 65 | nih.gov |

| 4-Methoxy | 79 | nih.gov |

| Unsubstituted | 57 | nih.gov |

| 4-Methoxycarbonyl | 56 | nih.gov |

| 6-Cyano | 55 | nih.gov |

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another group of similar size, shape, and electronic properties.

For the this compound scaffold, bioisosteric replacements can be considered for both the quinazolinone core and the pyridyl substituent. For instance, the pyridine ring can be replaced with other five- or six-membered heteroaromatic rings such as thiophene, furan, pyrazole, or pyrimidine. cambridgemedchemconsulting.com A benzonitrile (B105546) group has also been identified as an effective bioisostere for a pyridine ring, as the nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

The quinazolinone core itself can be subjected to bioisosteric replacement. For example, replacing the carbonyl group or the nitrogen atoms within the quinazolinone ring with other functional groups can lead to novel scaffolds with potentially improved properties. Studies have explored the bioisosteric replacement of a carbon atom with a sulfur atom in condensed quinazoline (B50416) systems to generate new anti-inflammatory agents. nih.govnih.govpreprints.org

| Original Moiety | Bioisosteric Replacement | Rationale |

| Pyridine Ring | Thiophene, Furan, Pyrazole, Pyrimidine | Modulate electronics and lipophilicity |

| Pyridine Ring | Benzonitrile | Mimic hydrogen-bonding, displace water molecules |

| Quinazolinone Core | Thiazino-quinazoline | Alter scaffold and biological activity |

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods in organic chemistry. For the synthesis of quinazolinone derivatives, several green chemistry approaches have been reported, including the use of alternative energy sources like microwave and ultrasound irradiation, and the application of green solvents such as deep eutectic solvents (DESs).

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net One-pot, solvent-free reactions under microwave irradiation provide a rapid and efficient route to these compounds. researchgate.net

Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. One-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones has been successfully achieved under ultrasonic irradiation in solvent-free conditions, offering an efficient and environmentally friendly procedure. nih.gov

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as green and recyclable alternatives to volatile organic solvents. They have been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, demonstrating the potential of these eco-friendly solvents in the synthesis of this important class of compounds.

| Green Chemistry Approach | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Higher yields, energy efficiency | researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Acoustic cavitation, enhanced mass transfer | Shorter reaction times, improved yields, solvent-free options | nih.gov |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable | Green solvent, can also act as a catalyst | General Literature |

| One-pot, Solvent-free Synthesis | Multiple steps in a single vessel, no solvent | Reduced waste, simplified workup, atom economy | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 5 Bromo 2 Pyridyl 2 Methyl 4 3h Quinazolinone

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No publicly available ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HSQC, HMBC, NOESY) spectra for 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE could be located. This data is fundamental for confirming the connectivity and spatial arrangement of atoms within the molecule. Typically, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl group and the aromatic protons on both the quinazolinone and bromo-pyridyl rings. semanticscholar.orgijpscr.info The ¹³C NMR would complement this by identifying all unique carbon environments, including the characteristic carbonyl carbon signal of the quinazolinone ring. ijpscr.info Two-dimensional NMR techniques would be essential to definitively assign these signals by showing correlations between coupled protons (COSY), protons and their directly attached carbons (HSQC), and long-range proton-carbon couplings (HMBC), thereby piecing together the molecular framework.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide a precise mass measurement to confirm the elemental composition and molecular formula (C₁₄H₁₀BrN₃O), could not be found for this compound. While HRMS data is available for numerous other quinazolinone derivatives, allowing for the confirmation of their respective formulas, no such data has been published for the target compound. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

An experimental Infrared (IR) spectrum for this compound is not available in the searched literature. An IR spectrum would be used to identify characteristic functional groups. For this molecule, key absorption bands would be expected for the C=O (carbonyl) stretching of the quinazolinone ring, typically around 1680-1700 cm⁻¹, as well as C=N and C=C stretching vibrations from the aromatic rings. derpharmachemica.com

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

There are no published reports on the single-crystal X-ray diffraction of this compound. This technique would provide the most definitive evidence of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for related compounds, such as other bromo-substituted quinazolinones, have been reported, this information cannot be directly extrapolated to determine the precise crystal packing and molecular conformation of the title compound. researchgate.netresearchgate.netnih.gov

Chiroptical Techniques for Stereochemical Assignment (if applicable)

As the target molecule this compound is achiral, it does not have stereoisomers (enantiomers or diastereomers). Therefore, chiroptical techniques, such as circular dichroism, are not applicable for its stereochemical assignment.

Mechanistic Exploration of Biological Interactions and Target Modulation

Investigation of Enzyme Inhibition Profiles In Vitro

The 4(3H)-quinazolinone core is a versatile scaffold for the design of potent enzyme inhibitors. Numerous derivatives have been identified as inhibitors of various enzyme classes, including kinases, hydrolases, and polymerases. The nature and position of substituents on the quinazolinone ring system play a crucial role in determining the potency and selectivity of inhibition. nih.gov

Kinetic Analysis of Enzyme-Ligand Interactions

Understanding the mechanism of enzyme inhibition is fundamental to drug design and development. Kinetic analysis provides insight into how a compound interacts with an enzyme, distinguishing between different modes of inhibition such as competitive, non-competitive, and uncompetitive. researchgate.net For quinazolinone derivatives, these studies are crucial for optimizing their inhibitory activity.

For example, in the study of tyrosine kinase inhibitors, kinetic assays are used to determine if a compound competes with ATP for the kinase's binding site (competitive inhibition) or binds to an allosteric site (non-competitive inhibition). nih.gov This is often visualized using a Lineweaver-Burk plot, where changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveal its mechanism. researchgate.net

Table 1: Representative Kinetic Data for a Quinazolinone-based Kinase Inhibitor This table presents illustrative data for a generic quinazolinone derivative to demonstrate typical findings from enzyme kinetic studies.

| Inhibitor Concentration (nM) | Substrate (ATP) Concentration (µM) | Initial Velocity (µmol/min) |

|---|---|---|

| 0 (Control) | 5 | 0.50 |

| 0 (Control) | 10 | 0.71 |

| 0 (Control) | 20 | 1.00 |

| 0 (Control) | 40 | 1.33 |

| 50 | 5 | 0.33 |

| 50 | 10 | 0.50 |

| 50 | 20 | 0.71 |

In this representative example of competitive inhibition, the Vmax remains unchanged while the apparent Km increases with inhibitor concentration, indicating that the inhibitor competes with the substrate for the enzyme's active site.

Identification of Molecular Targets (e.g., Kinases, Hydrolases)

Research has identified a diverse range of enzymes as molecular targets for quinazolinone-based compounds. The specific substitutions on the quinazolinone core direct the molecule's activity towards different enzymes. The presence of a bromine atom at position 6 and a substituted pyridyl group at position 3, as in 3-(5-bromo-2-pyridyl)-2-methyl-4(3H)-quinazolinone, suggests potential interactions with several key enzyme families.

Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), HER2, and VEGFR. nih.govnih.govnih.gov Compounds such as Gefitinib and Erlotinib, which feature the 4-anilinoquinazoline scaffold, are clinically approved EGFR inhibitors. nih.govdntb.gov.ua Molecular docking studies reveal that these compounds act as ATP-competitive inhibitors by binding to the kinase domain. nih.govnih.gov

Penicillin-Binding Proteins (PBPs): A novel class of 4(3H)-quinazolinone antibacterials has been shown to target PBPs in methicillin-resistant Staphylococcus aureus (MRSA). acs.orgresearchgate.net These compounds inhibit bacterial cell wall synthesis, and some have been observed to bind to an allosteric site on PBP2a. acs.org

Poly (ADP-ribose) Polymerase (PARP): PARP-1 is an enzyme critical for DNA repair, and its inhibition is a key strategy in cancer therapy. rjsocmed.com Certain quinazolinone derivatives have been designed and evaluated as PARP-1 inhibitors, showing good affinity for the enzyme's active site in molecular docking studies. rjsocmed.com

Other Enzymes: The quinazolinone scaffold has also been incorporated into inhibitors of other enzymes, including soluble epoxide hydrolase (sEH), cholinesterases (AChE and BChE), and chitin synthase, highlighting the scaffold's broad applicability. bezmialem.edu.trjneonatalsurg.comijpscr.info

Table 2: Known Molecular Enzyme Targets of Quinazolinone Derivatives

| Enzyme Class | Specific Target(s) | Therapeutic Area |

|---|---|---|

| Kinases | EGFR, HER2, VEGFR, CDK2 | Oncology |

| Hydrolases | AChE, BChE, sEH | Neurodegenerative Disease, Hypertension |

| Transferases/Ligases | Penicillin-Binding Proteins (PBPs) | Infectious Disease |

Assessment of Receptor Binding Characteristics

In addition to enzyme inhibition, quinazolinone derivatives have been developed as high-affinity ligands for various G protein-coupled receptors (GPCRs). The structural features of this compound make it a candidate for investigation as a receptor ligand.

Ligand-Binding Assays for Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki, or dissociation constant, Kd) of a compound for a specific receptor. These assays measure the ability of a test compound to displace a labeled ligand from the receptor. nih.gov

For instance, derivatives of the triazoloquinazoline CGS15943 have been studied for their binding affinity and selectivity at adenosine receptor subtypes. nih.gov Similarly, novel quinazoline (B50416) derivatives have been evaluated as highly effective antagonists for the A2A adenosine receptor, with binding affinities determined using fluorescence polarization (FP) assays. nih.gov These studies demonstrate that modifications to the quinazoline scaffold can yield compounds with high affinity (in the low nanomolar range) and selectivity for a particular receptor subtype. nih.govnih.gov

Competition Binding Studies

Competition binding studies are essential for characterizing the interaction of a new ligand with its receptor. In these experiments, the receptor is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value.

Studies on quinazoline-based adenosine receptor antagonists have successfully used this method to rank the potency of new analogues and establish structure-activity relationships. nih.gov For example, introducing specific aminoalkyl chains at the C2-position of the 2-aminoquinazoline scaffold was shown to maintain or enhance binding affinity for the A2A receptor. nih.gov

Table 3: Representative Receptor Binding Data for a Quinazolinone-based Adenosine A2A Antagonist This table presents illustrative data for a generic quinazolinone derivative to demonstrate typical findings from competition binding assays.

| Compound | Receptor Target | Ki (nM) | Selectivity vs. A1 Receptor (fold) |

|---|---|---|---|

| Reference Antagonist | Human A2A | 20 | 50 |

| Quinazolinone Derivative A | Human A2A | 15 | 80 |

Cellular Pathway Perturbation Studies In Vitro

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. In vitro cell-based assays are critical for evaluating how enzyme inhibition or receptor binding translates into a cellular response. Quinazolinone derivatives have been shown to perturb multiple key cellular pathways implicated in diseases like cancer.

Upon binding to targets such as EGFR, quinazolinone inhibitors can block downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. nih.gov The functional consequences of this pathway inhibition are often assessed through various cellular assays:

Cytotoxicity and Antiproliferative Assays: The antitumor activity of quinazolinone derivatives is frequently evaluated against a panel of human cancer cell lines. nih.govrsc.org Compounds that inhibit critical survival pathways are expected to show potent cytotoxic or cytostatic effects, with low IC50 values. nih.gov

Cell Cycle Analysis: Many anticancer agents exert their effects by causing cell cycle arrest. Quinazolinone derivatives that act as tubulin polymerization inhibitors have been shown to induce cell cycle arrest in the G2/M phase. nih.govrsc.org This is typically measured by flow cytometry of cells stained with a DNA-binding dye.

Apoptosis Assays: Induction of programmed cell death, or apoptosis, is a desired outcome for many anticancer drugs. Assays using techniques like Annexin V/propidium iodide staining can quantify the ability of a compound to induce early and late apoptosis in cancer cells following pathway perturbation. nih.gov

The integration of molecular and cellular level data provides a comprehensive understanding of the mechanism of action for compounds like this compound, guiding further development toward therapeutic applications.

Modulation of Intracellular Signaling Cascades

The quinazolinone scaffold is a well-established pharmacophore known for its interaction with key components of intracellular signaling cascades, particularly protein kinases. Numerous derivatives function as potent inhibitors of tyrosine kinases, which are crucial for cell division and angiogenesis in tumor growth. nih.gov

Tyrosine Kinase Inhibition: Many quinazolinone-based molecules, such as Gefitinib and Erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Docking studies of similar quinazolin-4(3H)-ones reveal interactions with critical residues in the ATP-binding site of EGFR, such as Met793 and Asp855. nih.gov These interactions allow the compounds to act as ATP-competitive inhibitors. nih.gov Given its core structure, this compound could potentially exhibit similar inhibitory activity against EGFR and other related kinases like HER2. nih.gov

MAPK and NF-κB Pathways: Research on other quinazolinone derivatives has demonstrated the ability to modulate inflammatory pathways. Some compounds have been shown to be potential ligands for mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and c-Jun N-terminal kinases (JNKs). The inhibition of these pathways can suppress the downstream activation of transcription factors such as NF-κB, a key regulator of the inflammatory response. nih.gov

| Signaling Pathway | Key Protein Target | Mechanism of Modulation | Potential Downstream Effect |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) Signaling | EGFR, HER2, VEGFR2 | ATP-Competitive Inhibition | Inhibition of cell proliferation and angiogenesis |

| Inflammatory Signaling | NF-κB | Inhibition of activation pathway | Reduced expression of inflammatory genes |

| MAPK Signaling | JNK, p38α, ERK2 | Direct binding and inhibition | Suppression of inflammatory and stress responses |

| Cell Cycle Regulation | CDK2 | Hydrogen bonding with key residues (e.g., Asp86) | Cell cycle arrest |

Analysis of Gene Expression and Protein Regulation

The modulation of signaling cascades by quinazolinone derivatives directly translates to significant changes in gene expression and protein regulation. By inhibiting transcription factors like NF-κB, these compounds can control the expression of various pro-inflammatory genes. nih.gov

Studies on specific quinazolinones have shown effective blockage of LPS-induced gene formation for key inflammatory mediators. The expression of messenger RNAs (mRNAs) for cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) can be significantly reduced. nih.gov For instance, certain substitutions on the quinazolinone ring enhance the inhibition of COX-2 and IL-1β mRNA expression, demonstrating that the specific structure of each derivative fine-tunes its regulatory activity. nih.gov The 3-(5-bromo-2-pyridyl) moiety of the subject compound could play a crucial role in its specific gene regulatory profile.

Interference with Specific Cellular Processes (e.g., DNA Replication, Microtubule Dynamics)

Quinazolinone derivatives have been shown to interfere with fundamental cellular processes, representing a key aspect of their therapeutic potential, particularly in oncology.

DNA Repair: A pyridinylvinyl-quinazolinone compound, B02, has been identified as a specific inhibitor of the human RAD51 recombinase. chemicalbook.com By interacting directly with RAD51, it disrupts the formation of nucleoprotein filaments, a critical step in homologous recombination for repairing DNA double-strand breaks. chemicalbook.com This inhibition of DNA repair can induce apoptosis in cancer cells and sensitize them to other DNA-damaging agents. chemicalbook.com

Microtubule Dynamics: The essential role of microtubules in mitosis makes them a prime target for anticancer drugs. Certain 2-styrylquinazolin-4(3H)-ones have demonstrated the ability to inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis. nih.gov

Enzyme Inhibition: Other quinazoline derivatives have been found to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase, enzymes vital for nucleotide synthesis and, consequently, DNA replication. researchgate.net

| Cellular Process | Molecular Target | Observed Effect | Reference Compound Type |

|---|---|---|---|

| DNA Repair (Homologous Recombination) | RAD51 Recombinase | Inhibition of nucleoprotein filament formation | Pyridinylvinyl-quinazolinone chemicalbook.com |

| Cell Division (Mitosis) | Tubulin | Inhibition of polymerization | 2-Styrylquinazolin-4(3H)-one nih.gov |

| Nucleotide Synthesis | Dihydrofolate Reductase (DHFR) | Enzyme inhibition | Substituted Quinazoline researchgate.net |

Phenotypic Screening for Novel Biochemical Activities

Phenotypic screening, which assesses the effects of compounds on cell or organismal behavior without a preconceived target, has been a valuable tool in discovering novel activities for the quinazolinone class. A notable example is the discovery of a new class of antibacterials with a 4(3H)-quinazolinone core. acs.org

This discovery began with an in silico screen of over a million compounds for binding to penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis and a major cause of methicillin resistance in Staphylococcus aureus (MRSA). acs.org High-ranking compounds from the computational screen were then subjected to whole-cell antibacterial activity assays, which identified a potent quinazolinone lead compound. Subsequent structure-activity relationship (SAR) studies on 77 variants of this scaffold led to the development of a new quinazolinone with potent activity against MRSA strains, low clearance, and oral bioavailability. acs.org This approach highlights how phenotypic screening can uncover unexpected therapeutic applications for known chemical scaffolds.

Comparative Analysis of this compound with Reference Modulators

The potential activities of this compound can be contextualized by comparing them to known reference modulators that either belong to the quinazoline class or target similar pathways. Erlotinib, a well-known quinazoline derivative, serves as a benchmark for EGFR inhibition. nih.gov Other compounds, like the RAD51 inhibitor B02, provide a reference for DNA repair interference. chemicalbook.com

| Compound | Compound Class | Primary Target/Mechanism | Therapeutic Area |

|---|---|---|---|

| This compound | Quinazolinone | Potential: EGFR/Tyrosine Kinase Inhibition, RAD51 Inhibition, Tubulin Polymerization Inhibition | Potential: Oncology, Anti-inflammatory |

| Erlotinib | Quinazoline | EGFR Tyrosine Kinase Inhibitor nih.gov | Oncology |

| Gefitinib | Quinazoline | EGFR Tyrosine Kinase Inhibitor nih.gov | Oncology |

| B02 | Pyridinylvinyl-quinazolinone | RAD51 Inhibitor (DNA Repair) chemicalbook.com | Oncology (experimental) |

| Norfloxacin | Quinolone | DNA Gyrase/Topoisomerase IV Inhibitor | Antibacterial mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Design and Synthesis of Analogs for SAR Derivation

The foundation of SAR studies lies in the systematic design and synthesis of analogs where specific parts of the lead molecule, in this case, 3-(5-bromo-2-pyridyl)-2-methyl-4(3H)-quinazolinone, are methodically modified. The common synthetic pathway to access this scaffold and its derivatives typically begins with anthranilic acid or a substituted analog. researchgate.netscirp.org

A general synthetic route involves two key steps:

Formation of the Benzoxazinone (B8607429) Intermediate: Anthranilic acid is reacted with acetic anhydride (B1165640). This step introduces the precursor to the methyl group at the 2-position and cyclizes to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netnih.gov

Quinazolinone Ring Formation: The benzoxazinone intermediate is then treated with a specific amine, which for the title compound is 2-amino-5-bromopyridine (B118841). The amine displaces the ring oxygen of the benzoxazinone and subsequent cyclization yields the final 2,3-disubstituted-4(3H)-quinazolinone core. nih.govsemanticscholar.org

This synthetic strategy is highly adaptable for creating a library of analogs for SAR studies. Variations can be introduced by:

Using different substituted anthranilic acids to modify the benzene (B151609) portion of the quinazolinone core.

Employing different acid anhydrides or acyl chlorides in the first step to alter the substituent at the 2-position.

Reacting the benzoxazinone intermediate with a wide array of substituted amines or hydrazines to explore the chemical space at the 3-position. researchgate.net

Correlation of Structural Features with Modulatory Potency

SAR studies on the broader class of quinazolinones have established several key principles that are applicable to the this compound scaffold. researchgate.net The biological activity is significantly modulated by the nature and position of substituents on the quinazolinone ring system. researchgate.netnih.gov

Key structural features and their general impact on activity are summarized below:

| Structural Position | Feature of Target Compound | General SAR Observations |

| Position 2 | Methyl Group | The presence of small alkyl groups like methyl is often essential for activity. Modifications at this position can significantly alter potency and selectivity. nih.gov |

| Position 3 | 5-Bromo-2-pyridyl Group | A substituted aromatic or heteroaromatic ring at this position is a crucial determinant of activity. The pyridyl ring itself can engage in specific interactions with biological targets. nih.govacs.org |

| Pyridyl Ring | Nitrogen Atom | The nitrogen in the pyridyl ring can act as a hydrogen bond acceptor, forming key interactions within a receptor's binding pocket. Its position influences the geometry of this interaction. researchgate.net |

| Pyridyl Ring | 5-Bromo Substituent | Halogen substitutions are widely used to modulate activity. A bromine atom can increase lipophilicity, influence electronic properties (as an electron-withdrawing group), and form halogen bonds, potentially enhancing binding affinity. acs.orgijnrd.org |

| Quinazolinone Core | Positions 6, 7, 8 | While unsubstituted in the title compound, the introduction of halogens or other groups at these positions is a common strategy to improve antimicrobial or anticancer activities. nih.gov |

For the title compound, the combination of the 2-methyl group, the 3-(2-pyridyl) moiety, and the 5-bromo substituent creates a unique electronic and steric profile. The bromine atom, in particular, is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the quinazolinone scaffold, several key pharmacophoric elements have been identified through computational studies. researchgate.net

Based on analogs, the pharmacophore for the this compound scaffold likely includes:

One Hydrogen Bond Acceptor: The carbonyl oxygen at the C4 position is a critical hydrogen bond acceptor. semanticscholar.org

Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazolinone core and the bromo-pyridyl ring at the N3 position serve as crucial hydrophobic features that can engage in π-π stacking or hydrophobic interactions with the target protein. semanticscholar.org

Additional Hydrogen Bond Acceptor/Metal Ion Coordinator: The nitrogen atom of the pyridyl ring can serve as another hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. researchgate.net

Halogen Bond Donor: The bromine atom on the pyridyl ring can act as a halogen bond donor, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

These elements provide a three-dimensional arrangement of features necessary for biological recognition and modulation.

Exploration of Stereochemical Influence on Biological Interaction

Stereochemistry can have a profound impact on the biological activity of a drug, as different stereoisomers can exhibit distinct interactions with chiral biological targets like receptors and enzymes. nih.gov

The specific compound, this compound, is an achiral molecule. It does not possess any chiral centers or elements of planar or axial chirality, and therefore, it does not exist as a mixture of enantiomers or diastereomers.

However, the exploration of stereochemistry remains a vital strategy in the broader drug design process for this class of compounds. Future analog design could involve introducing chiral centers to the scaffold, for example, by modifying the 2-methyl substituent to a larger, chiral alkyl group. Such modifications would necessitate the separation and individual testing of the resulting stereoisomers to determine if one provides a better fit for the target, potentially leading to increased potency and reduced off-target effects. nih.gov

Development of QSAR Models for Predictive Design

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org These models are powerful tools for predicting the activity of newly designed or unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

The first step in developing a QSAR model is to characterize the chemical structures using numerical values known as molecular descriptors. nih.gov For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated to capture the structural variations. These are typically categorized as follows:

| Descriptor Category | Description | Examples |

| Constitutional (1D) | Describe the basic composition of the molecule. | Molecular weight, count of atoms, number of rotatable bonds. |

| Topological (2D) | Describe the connectivity of atoms in the molecule. | Wiener index, Kier & Hall connectivity indices, E-state indices. nih.gov |

| Geometrical (3D) | Describe the 3D spatial arrangement of the atoms. | Molecular surface area, volume, moments of inertia. |

| Physicochemical | Describe properties like lipophilicity and electronic distribution. | LogP (octanol-water partition coefficient), molar refractivity, dipole moment. |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, atomic charges, electrostatic potential. |

The selection of relevant descriptors is crucial for building a robust and predictive QSAR model. nih.gov

Once descriptors are calculated, a statistical method (such as Multiple Linear Regression or Partial Least Squares) is used to build the model. The reliability and predictive power of the resulting QSAR model must be rigorously validated. frontiersin.orgresearchgate.net Validation is performed using both internal and external methods.

Internal Validation: This process assesses the robustness of the model using the initial training set of molecules. The most common technique is leave-one-out cross-validation (LOO-CV), which generates the cross-validation coefficient, Q².

External Validation: This is the most critical test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an external test set of molecules that were not used in model development. researchgate.net

The table below summarizes key statistical parameters used to validate a QSAR model and their generally accepted threshold values for a reliable model.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated R² | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²_pred | Measures the predictive power of the model for an external test set. | > 0.6 |

A statistically validated QSAR model can then be confidently used to screen virtual libraries of analogs, predict their potency, and guide the design of new compounds based on the this compound scaffold.

Application in De Novo Compound Design

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research detailing the application of this compound in de novo compound design. While the broader quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, extensively utilized in the design and synthesis of new therapeutic agents, studies focusing on this particular substituted quinazolinone for de novo generation of novel molecules are not publicly available. nih.govnih.gov

De novo drug design is a computational methodology that aims to generate novel molecular structures from the ground up, tailored to fit the structural and chemical constraints of a specific biological target. This process can be initiated using a seed molecule or a molecular fragment. Theoretically, a compound like this compound could serve as such a starting point.

In a hypothetical de novo design workflow, this compound could be utilized in several ways:

Fragment-Based Growth: The molecule could be broken down into its constituent fragments (e.g., the bromo-pyridyl ring, the methyl-quinazolinone core). An algorithm could then "grow" new structures from one of these fragments within the active site of a target protein, adding atoms or functional groups to optimize interactions and create a completely new molecule.

Model Validation: If a de novo design algorithm were developed to generate new kinase inhibitors, for example, this compound could potentially be used as part of a validation set to test the model's ability to recognize or recreate known active scaffolds.

The quinazolinone class, in general, is the subject of extensive computational studies, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and in silico screening, all of which are critical components of modern drug discovery. rsc.orgglobalresearchonline.netresearchgate.net These methods, however, typically focus on optimizing existing scaffolds by exploring variations at specific substitution points, rather than generating entirely novel molecular frameworks, which is the hallmark of de novo design.

Due to the lack of specific research on the application of this compound in de novo design, no empirical data, such as tables of generated compounds or their predicted activities, can be presented. The potential utility of this compound in the field remains theoretical until it is explicitly used as a component in a published de novo design study.

Computational Chemistry and Molecular Modeling of 3 5 Bromo 2 Pyridyl 2 Methyl 4 3h Quinazolinone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. ukaazpublications.com This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For quinazolinone derivatives, common targets include protein kinases (like EGFR), phosphodiesterases, and viral proteases. nih.govnih.govnih.gov

In simulations involving analogous quinazolinone compounds, the molecule docks within the active site of target proteins, adopting a specific conformation to maximize favorable interactions. The planar quinazolinone core often serves as an anchor. The 2-methyl group would likely occupy a small hydrophobic pocket, while the more complex 3-(5-bromo-2-pyridyl) substituent would extend into a larger binding groove, determining the molecule's specificity and orientation. The rotational freedom between the quinazolinone and pyridyl rings allows the molecule to adopt a low-energy conformation that fits optimally within the binding site.

The binding of a ligand to its target is governed by a combination of non-covalent interactions. For a molecule like 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE, these interactions would typically include:

Hydrogen Bonding: The carbonyl oxygen at position 4 and the nitrogen atoms within the quinazolinone and pyridyl rings are potential hydrogen bond acceptors, forming critical interactions with amino acid residues like lysine, methionine, or cysteine in the hinge region of kinases. nih.gov

Hydrophobic Interactions: The methyl group and the aromatic rings (quinazoline and pyridyl) engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and alanine.

π-π Stacking: The flat, aromatic nature of the quinazolinone and pyridyl rings facilitates π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site, contributing significantly to binding stability. researchgate.net

Halogen Bonding: The bromine atom on the pyridyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

Docking programs calculate a scoring function to estimate the binding energy (or affinity) of the ligand-target complex, typically expressed in kcal/mol. Lower, more negative values indicate stronger, more favorable binding. Studies on similar 6-bromo-quinazoline derivatives targeting the EGFR kinase domain have reported binding energies in the range of -5.0 to -7.0 kcal/mol. nih.gov The specific affinity of the title compound would depend on the precise network of interactions it forms with its target.

The table below shows representative binding energies for analogous bromo-quinazoline compounds against a common cancer target, the EGFR Tyrosine Kinase.

| Compound Class | Target Protein | Representative Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| 2,3-disubstituted-6-bromo-quinazolinones | EGFR-TK | -6.7 | Met793, Lys745, Cys797 |

| 2-thio-6-bromo-quinazolinones | EGFR-TK | -5.3 | Met793, Asp855, Thr790 |

This data is illustrative and derived from studies on similar, but not identical, compounds. nih.gov

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations provide fundamental insights into a molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used method for optimizing molecular geometry and calculating electronic properties. nih.gov Using a basis set such as B3LYP/6–31+G(d,p), the three-dimensional structure of this compound can be optimized to its lowest energy state. nih.gov These calculations determine precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure confirms the relative planarity of the fused ring system and predicts the most stable orientation of the pyridyl ring relative to the quinazolinone core. This geometry is a crucial input for accurate molecular docking simulations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govwuxiapptec.com

HOMO: For quinazolinone derivatives, the HOMO is typically localized on the electron-rich portions of the molecule, such as the fused benzene (B151609) ring of the quinazolinone system. nih.gov

LUMO: The LUMO is often distributed across the entire π-system, including both the quinazolinone and pyridyl rings. nih.gov

Energy Gap (ΔE): A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. irjweb.com

The table below presents typical calculated quantum chemical properties for analogous quinazolinone structures.

| Property | Representative Value (eV) | Significance |

| EHOMO | -6.5 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.5 to 5.0 | Chemical reactivity and kinetic stability. nih.gov |

These values are illustrative, based on DFT calculations performed on analogous compounds. nih.gov

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, particularly its intermolecular interactions. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density and negative potential (electrophilic attack sites), while blue signifies regions of low electron density and positive potential (nucleophilic attack sites). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would reveal critical insights into its reactivity. The oxygen atom of the carbonyl group on the quinazolinone ring and the nitrogen atoms in both the quinazolinone and pyridyl rings are expected to be surrounded by regions of negative potential (red/yellow). These areas represent the most likely sites for hydrogen bond acceptance and interactions with electrophiles. Conversely, the hydrogen atoms attached to the aromatic rings would exhibit positive electrostatic potential (blue), identifying them as potential hydrogen bond donors. The bromine atom, due to the "σ-hole" phenomenon, can present a region of positive potential along the C-Br bond axis, allowing for halogen bonding, a specific type of non-covalent interaction. researchgate.net Analyzing the MEP surface helps in predicting how the molecule will orient itself when approaching a biological target, such as the active site of an enzyme.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Role |

|---|---|---|

| Carbonyl Oxygen (Quinazolinone) | Highly Negative | Hydrogen Bond Acceptor |

| Pyridyl Nitrogen | Negative | Hydrogen Bond Acceptor |

| Quinazolinone Nitrogens | Negative | Hydrogen Bond Acceptor |

| Aromatic Hydrogens | Positive | Hydrogen Bond Donor |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the dynamic behavior of a compound like this compound at an atomic level. This allows for the assessment of its conformational flexibility and its stability when interacting with biological macromolecules, such as proteins. researchgate.net

Conformational Sampling and Stability Assessment

A molecule is not a static entity but exists as an ensemble of different conformations. MD simulations allow for comprehensive sampling of these conformational states by simulating the molecule's movements in a solvent environment over a period of nanoseconds or longer. The stability of the molecule's structure during the simulation is a key parameter to assess. This is often quantified by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions over time, relative to an initial reference structure. A low and stable RMSD value over the course of the simulation indicates that the molecule maintains a stable conformation, while large fluctuations might suggest high flexibility or transitions between different stable states. researchgate.net For related bromo-quinazoline derivatives, MD simulations have been used to assess the conformational stability of the ligand when bound to a target enzyme. researchgate.net

Ligand-Protein Complex Stability Over Time

A crucial application of MD simulations in drug discovery is to evaluate the stability of a ligand-protein complex. researchgate.net After docking a ligand like this compound into the binding site of a target protein, an MD simulation can predict how the complex will behave in a dynamic, solvated environment. Key analyses include:

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of binding stability.

Interaction Fraction: This analysis quantifies the fraction of simulation time that specific amino acid residues are in contact with the ligand, highlighting the key residues responsible for anchoring the ligand in the binding pocket. nih.gov

Studies on similar quinazolinone derivatives have used MD simulations to confirm stable binding to various cancer-related targets, including EGFR, c-Met, and VEGFR2, by demonstrating persistent hydrogen bonding and hydrophobic interactions with critical active site residues. researchgate.net

Table 2: Representative Data from MD Simulations of Quinazolinone Analogs with Protein Targets

| Simulation Metric | Observation for Analog Compounds | Implication for Stability |

|---|---|---|

| RMSD of Ligand | Low and stable fluctuations (< 2 Å) | Stable binding pose within the active site |

| Protein Backbone RMSD | Reaches a stable plateau | No major conformational changes in the protein induced by the ligand |

| Hydrogen Bonds | Maintained for >70% of simulation time | Key interactions are strong and persistent |

Virtual Screening and Lead Optimization through In Silico Methods

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. For a specific compound like this compound, docking studies can be performed against panels of known protein targets to predict its potential biological activity. nih.gov The process involves predicting the preferred orientation of the ligand within the protein's binding site and estimating the binding affinity, usually expressed as a docking score in kcal/mol. ekb.eg

The results of such in silico screening guide lead optimization. If the initial compound shows promising affinity for a target, medicinal chemists can introduce targeted modifications to its structure. For instance, based on the predicted binding pose, a functional group might be added to form an additional hydrogen bond with a specific residue in the protein's active site. The modified compound is then re-docked, and its new binding energy is calculated. This iterative cycle of design, docking, and scoring allows for the rational optimization of the compound's potency and selectivity before committing to chemical synthesis. manmiljournal.ru For example, docking studies on various quinazolinone derivatives against the EGFR kinase domain have shown that substitutions on the quinazoline (B50416) ring can significantly impact binding energy. researchgate.netnih.gov

Table 3: Example Docking Scores of Quinazolinone Derivatives against Cancer-Related Kinases

| Compound Class | Protein Target | Representative Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolinone Derivative | PDK1 | -10.44 | nih.gov |

| 6-Bromo-quinazolinone | EGFR | -6.7 | researchgate.net |

| Substituted Quinazolinone | PARP-1 | -10.34 | manmiljournal.ru |

Advanced Research Applications and Future Directions

Development of 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The development of this compound as such a probe represents a significant area of potential research. Its structural components, the quinazolinone core and the pyridyl ring, are known pharmacophores that interact with a wide range of enzymes and receptors.

For instance, other pyridinylvinyl-quinazolinone compounds have been identified as specific inhibitors of human RAD51, a key protein involved in homologous recombination DNA repair. chemicalbook.com By inhibiting RAD51, such compounds can disrupt DNA repair in cancer cells, potentially increasing their sensitivity to chemotherapy. chemicalbook.com The structural similarity suggests that this compound could be investigated for similar activity, serving as a probe to understand the intricacies of DNA repair mechanisms. Its development would involve rigorous testing to confirm its selectivity and mechanism of action, paving the way for its use in fundamental biological research and as a starting point for therapeutic development.

Role in Advanced Materials Science or Supramolecular Chemistry

While the primary focus of quinazolinone research has been pharmacological, the rigid, planar, and aromatic nature of the quinazolinone scaffold presents opportunities in materials science. These structural features are conducive to forming ordered assemblies through non-covalent interactions like π-π stacking and hydrogen bonding. Such interactions are the foundation of supramolecular chemistry, where molecules are designed to self-assemble into larger, functional structures.

Although specific research on this compound in this field is nascent, its potential is clear. The defined geometry and potential for intermolecular interactions make it a candidate for developing novel organic semiconductors, liquid crystals, or components of molecular sensors. The bromine atom could also be used as a handle for further functionalization or to influence crystal packing, highlighting a promising, yet largely unexplored, future direction for this class of compounds.

Exploration as a Scaffold in Agrochemical Design

The 4(3H)-quinazolinone scaffold is a well-established pharmacophore in the discovery of agrochemicals, including fungicides, herbicides, insecticides, and antiviral agents. mdpi.comnih.gov Natural products containing this moiety have inspired the development of synthetic derivatives with potent biological activities crucial for crop protection. mdpi.com

The application of 4(3H)-quinazolinones in agriculture is diverse:

Fungicidal Activity: Derivatives have shown efficacy against various plant-pathogenic fungi.

Herbicidal Activity: Certain quinazolinones act as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis in plants, leading to their use as herbicides. mdpi.com

Insecticidal Activity: The structural framework is present in compounds designed to target insect pests.

The compound this compound, with its unique combination of a halogenated pyridyl ring and a quinazolinone core, represents a promising scaffold for developing new agrochemicals. The bromo and pyridyl substituents can be systematically modified to optimize potency, selectivity, and environmental stability, offering a rich field for structure-activity relationship (SAR) studies aimed at creating next-generation crop protection agents.

Novel Synthetic Methodologies and Process Intensification

The growing interest in quinazolinones has spurred the development of innovative and efficient synthetic methods to access this scaffold. researchgate.net Traditional methods often required harsh conditions and long reaction times, but modern organic synthesis has introduced more sustainable and effective approaches. researchgate.netnih.gov Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is particularly relevant.

Microwave-assisted synthesis, for example, has emerged as a powerful technique for producing quinazolinone derivatives, offering benefits such as significantly reduced reaction times, improved yields, and lower energy consumption compared to conventional heating. nih.gov Other advanced methods include metal-catalyzed reactions and eco-friendly one-pot procedures that combine multiple steps into a single operation. nih.govfrontiersin.org These novel methodologies are crucial for the efficient and sustainable production of complex molecules like this compound, facilitating its availability for further research and development.

Interactive Table: Modern Synthetic Approaches for Quinazolinones

| Method | Catalyst/Reagent | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Yb(OTf)₃ or catalyst-free | Rapid reaction times, high yields, energy efficiency | nih.govujpronline.com |

| Copper-Catalyzed Reactions | Copper(I) or Copper(II) salts | High efficiency, mild conditions, broad substrate scope | nih.govorganic-chemistry.org |

| Iodine-Promoted Cyclization | Molecular Iodine | Metal-free, operational simplicity, good functional group tolerance | organic-chemistry.org |

| One-Pot Tandem Reactions | p-Toluenesulfonic acid (pTSA) | High atom economy, procedural simplicity, reduced waste | frontiersin.orgorganic-chemistry.org |

| Ultrasound-Promoted Synthesis | Yb(OTf)₃ | Enhanced reaction rates, improved yields | ujpronline.com |

Multi-Target Design Approaches and Molecular Hybridization Strategies

Complex diseases like cancer often involve multiple biological pathways, making single-target drugs susceptible to resistance. nih.gov Multi-target design, which aims to create a single molecule that can modulate several targets simultaneously, offers a promising strategy to overcome this challenge. nih.gov Molecular hybridization involves combining two or more distinct pharmacophores into a single "hybrid" molecule to achieve this multi-target activity. nih.gov

The quinazolinone scaffold is an ideal platform for this approach. nih.gov Researchers have successfully designed quinazolinone-based hybrids that co-target multiple proteins involved in cancer progression. For example, derivatives have been created to simultaneously inhibit poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), two key targets in breast cancer therapy. semanticscholar.orgresearchgate.net Others have been developed as inhibitors of multiple tyrosine kinases, such as EGFR and HER2. nih.gov

The structure of this compound, which already contains the quinazolinone and pyridyl pharmacophores, is inherently suited for development as a multi-target agent. By linking it with other bioactive moieties, novel hybrids with enhanced efficacy and a reduced likelihood of drug resistance could be developed.

Interactive Table: Examples of Quinazolinone-Based Multi-Target Agents

| Hybrid Scaffold | Targeted Proteins/Enzymes | Therapeutic Area | Reference(s) |

| Quinazolinone-based | PARP1 and BRD4 | Breast Cancer | nih.govsemanticscholar.orgresearchgate.net |

| Quinazolinone-based | EGFR and HER2 Tyrosine Kinases | Cancer | nih.gov |

| Quinazolinone-Benzimidazole | Aurora Kinase | Cancer | nih.gov |

| Quinazolinone-Triazole | HDAC and EZH2 | Cancer | nih.gov |

Challenges and Opportunities in Quinazolinone Research

Despite the immense potential of quinazolinone-based compounds, several challenges remain. A key hurdle is the translation of promising preclinical candidates into clinical use; while many hybrids show enhanced efficacy in laboratory studies, none from a recent major review had yet reached clinical trials. nih.gov Furthermore, the development of practical, cost-effective, and environmentally friendly synthetic methods for these complex molecules remains an ongoing challenge for chemists. researchgate.net

However, the opportunities are vast. The versatility of the quinazolinone scaffold continues to provide a foundation for designing novel therapeutics for complex diseases through multi-target strategies. nih.govresearchgate.net There is significant untapped potential in fields outside of medicine, particularly in agrochemical design and advanced materials science. mdpi.com The continued advancement of synthetic methodologies, including flow chemistry and catalysis, will enable more efficient production and diversification of quinazolinone libraries. researchgate.netfrontiersin.org These opportunities ensure that the quinazolinone core, and specific derivatives like this compound, will remain a focal point of scientific research for the foreseeable future.

Conclusion

Summary of Key Research Contributions on 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE

Research surrounding this compound has primarily been situated within broader investigations into the structure-activity relationships (SAR) of the 4(3H)-quinazolinone class of compounds, particularly as potential antibacterial agents. The core scientific contribution has been the evaluation of this specific molecule as part of a systematic modification of the quinazolinone scaffold to determine how different chemical groups impact biological activity.

A key study explored a series of 4(3H)-quinazolinone derivatives to optimize their antibacterial efficacy, especially against Gram-positive bacteria like Staphylococcus aureus. acs.org In this context, the parent structure was systematically altered at three main positions, designated as rings 1, 2, and 3. The 3-(5-bromo-2-pyridyl) moiety of the compound corresponds to the variation in "ring 3" of the scaffold. The research demonstrated that while the unsubstituted 3-(2-pyridyl) group was tolerated, the introduction of a bromo substituent at the 5-position of this pyridine (B92270) ring resulted in a reduction or loss of antibacterial activity. acs.org This finding is a critical piece of the SAR puzzle for this class of compounds, indicating that substitutions on this part of the molecule are generally not well-tolerated for antibacterial purposes.

The primary contribution, therefore, is not the identification of this compound as a potent therapeutic agent, but rather its role in defining the chemical space for more effective antibacterial quinazolinones. By showing that this specific substitution is detrimental, the research has guided future synthetic efforts toward other, more promising modifications of the quinazolinone core. acs.orgresearchgate.netnih.gov

Outlook on Future Research Avenues and Broader Scientific Impact

Despite its limited potential as an antibacterial agent, the scientific journey for this compound is not necessarily at an end. The 4(3H)-quinazolinone nucleus is widely regarded as a "privileged structure" in medicinal chemistry, known to be a versatile scaffold for developing agents with a wide array of pharmacological activities. taylorandfrancis.commdpi.com This diversity opens up several promising avenues for future research.

Future investigations could pivot from antibacterial applications to explore other potential therapeutic areas. The quinazolinone framework is integral to compounds exhibiting anticancer, anti-inflammatory, anticonvulsant, antiviral, and antimalarial properties. nih.govnih.govnih.govnih.gov Therefore, a logical next step would be to screen this compound against a panel of cancer cell lines, viral assays, or in models of inflammation. The specific electronic and steric properties imparted by the bromo-pyridyl group, while unfavorable for antibacterial action, might prove advantageous for binding to other biological targets such as protein kinases, which are often implicated in cancer. mdpi.comnih.gov

Furthermore, the compound could serve as a valuable intermediate for further chemical synthesis. The bromo substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of other functional groups. This would enable the creation of a new library of derivatives based on the 3-(2-pyridyl)-2-methyl-4(3H)-quinazolinone core, which could then be screened for various biological activities.

The broader scientific impact of the research on this compound lies in its contribution to the fundamental understanding of structure-activity relationships. SAR studies, even when they yield compounds with diminished activity, are crucial for the rational design of new drugs. acs.orgacs.org The data generated from molecules like this compound helps to build predictive models that can accelerate the discovery of potent and selective therapeutic agents, saving time and resources in the long run. It underscores the principle that understanding what doesn't work is often as important as discovering what does.

Q & A

Q. What are the established synthetic routes for 3-(5-bromo-2-pyridyl)-2-methyl-4(3H)-quinazolinone?

Methodological Answer: The synthesis typically involves condensation reactions between brominated pyridyl intermediates and quinazolinone precursors. For example:

- Step 1: React 2-(bromomethyl)-4H-benzo[d][1,3]oxazin-4-one with a substituted amine (e.g., pyridyl derivatives) in glacial acetic acid under reflux (8–12 hours).

- Step 2: Purify via recrystallization or column chromatography.

- Catalysts: Anhydrous conditions and acetic acid are critical for high yields .

Q. Table 1: Key Reaction Parameters

| Component | Role | Example Conditions |

|---|---|---|

| 2-(Bromomethyl)oxazinone | Core precursor | 0.1 mol in glacial acetic acid |

| Pyridylamine derivative | Brominated substituent | 0.1 mol, 8-hour reflux |

| Acetic acid | Solvent/catalyst | Anhydrous, 110°C |

Q. How is the compound characterized structurally post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., bromo-pyridyl group at position 3, methyl at position 2) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 316.03 for C₁₄H₁₁BrN₂O) .

- HPLC: Assess purity (>95% for pharmacological studies) .